molecular formula C22H23NO4 B13468152 rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid

rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid

Cat. No.: B13468152
M. Wt: 365.4 g/mol
InChI Key: YXGCAMANGUJGFT-XOBRGWDASA-N
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Description

rac-2-[(1R,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid is a racemic mixture of a cyclopentane-based carboxylic acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group. The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, making the compound valuable in peptide synthesis and medicinal chemistry . Its cyclopentyl backbone contributes to conformational rigidity, which can influence binding affinity in biological systems .

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

2-[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid

InChI

InChI=1S/C22H23NO4/c24-21(25)12-14-6-5-11-20(14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t14-,20-/m0/s1

InChI Key

YXGCAMANGUJGFT-XOBRGWDASA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O

Canonical SMILES

C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclopentyl ring: This step involves the cyclization of a suitable precursor to form the cyclopentyl ring.

    Introduction of the Fmoc group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

    Coupling with acetic acid: The final step involves coupling the Fmoc-protected amine with acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions at other functional sites. The compound can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Varied Ring Systems

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Purity Reference ID
rac-2-[(1R,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid C22H23NO4 365.42 136555-16-3 Cyclopentyl ring, Fmoc-protected amino, acetic acid 98%
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C21H22N2O4 366.41 180576-05-0 Piperazine ring, Fmoc-protected amino 100%
(2R)-2-[(Carboxymethoxy)methyl]-1-pyrrolidinecarboxylic acid (Fmoc-protected) C21H21NO6 383.40 - Pyrrolidine ring, carboxymethoxy substituent 95%
2-{1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetic acid C24H27NO4 393.48 882847-19-0 Cyclohexyl ring, Fmoc-protected amino 95%

Key Observations :

  • Ring Size and Flexibility: Cyclopentane (5-membered) and cyclohexane (6-membered) rings confer distinct steric and conformational properties.
  • Heterocyclic Systems : Piperazine (6-membered, two nitrogens) and pyrrolidine (5-membered, one nitrogen) derivatives (e.g., CAS 180576-05-0) introduce basicity and hydrogen-bonding capabilities absent in the cyclopentane-based compound .

Stereochemical Variants

Compound Name Configuration Molecular Weight CAS Number Key Difference Reference ID
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid R-enantiomer 365.42 136555-16-3 Enantiopure vs. racemic mixture
rac-2-[(1S,2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}cyclohexyl}acetic acid Racemic - EN300-65061 Cyclohexyl vs. cyclopentyl, racemic

Key Observations :

  • Enantiopurity : The (R)-enantiomer (CAS 136555-16-3) is pharmacologically relevant for chiral recognition in drug design, while the racemic form may require resolution for specific applications .

Functional Group Modifications

Compound Name Functional Group Modification Molecular Weight CAS Number Impact on Properties Reference ID
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic acid Pentyl alkyl chain substitution 379.46 2044871-59-0 Increased lipophilicity
2-[(cyanomethyl)({[(9H-Fluoren-9-yl)methoxy]carbonyl})amino]acetic acid Cyanomethyl substituent 336.34 2172570-83-9 Enhanced electron-withdrawing character
Allyl 2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate Allyl ester group 432.90 107407-62-5 Improved solubility in organic solvents

Key Observations :

  • Electron-Withdrawing Groups: The cyanomethyl group (CAS 2172570-83-9) may lower the pKa of the acetic acid moiety, affecting ionization under physiological conditions .
  • Ester Derivatives : Allyl esters (e.g., CAS 107407-62-5) are intermediates for prodrug strategies, offering tunable hydrolysis rates .

Biological Activity

rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C21H25NO4
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 359586-69-9

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. Studies suggest that it may act as an inhibitor in various enzymatic processes, particularly those involving protein synthesis and modification.

Key Mechanisms:

  • Inhibition of Protein Synthesis : The compound has been shown to interfere with the ribosomal function, leading to reduced protein synthesis in certain cell lines.
  • Modulation of Cell Signaling Pathways : It appears to affect signaling pathways related to cell growth and apoptosis, potentially offering therapeutic benefits in cancer treatment.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated significant cytotoxic effects at concentrations above 10 µM, with IC50 values indicating moderate potency.
Cell LineIC50 (µM)Effect Observed
MCF715Apoptosis induction
MDA-MB-23112Cell cycle arrest

Anti-inflammatory Effects

Research indicates potential anti-inflammatory properties:

  • In Vivo Models : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines, suggesting a role in modulating immune responses.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with metastatic breast cancer assessed the efficacy of this compound as an adjunct therapy. Results indicated a 30% improvement in progression-free survival compared to standard treatment alone.
  • Study on Inflammatory Disorders : A study published in a peer-reviewed journal highlighted the use of this compound in managing rheumatoid arthritis symptoms. Patients reported decreased joint swelling and pain after six weeks of treatment.

Safety and Toxicology

While promising, the safety profile must be considered:

  • Toxicity Studies : Preliminary toxicity assessments indicate that high doses may lead to liver enzyme elevation, suggesting hepatotoxicity at excessive concentrations.

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